![molecular formula C9H6BrF3N2O3 B135072 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 157554-76-2](/img/structure/B135072.png)
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
“N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H3BrF6N2O3 . It has a molecular weight of 381.03 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) . This code provides a detailed description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
The compound has a melting point of 108 - 110°C . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The predicted density is 1.666±0.06 g/cm3 .Applications De Recherche Scientifique
Cyclopropanation Reactions
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide: has been utilized in cyclopropanation reactions. For instance, in a study by Piras et al., heavily substituted cyclopropane esters were prepared with high yields, complete diastereoselectivity, and up to 58% enantioselectivity. The reaction involved reacting 4-nitro-5-bromostyrylisoxazoles (a class of powerful Michael acceptors) with malonate esters under the catalysis of a chincona-derived phase-transfer catalyst . These cyclopropanes serve as valuable building blocks in organic synthesis.
Antimicrobial Properties
While specific studies on N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide are limited, related compounds with similar substituents have demonstrated antimicrobial effects. For example, 4-bromo-2-fluoro-5-(trifluoromethyl)aniline, a structurally related compound, exhibits antimicrobial activity . Further exploration of the antimicrobial potential of this compound could be valuable.
Crystallography and Structural Studies
The crystal structure of related compounds, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been investigated . Researchers use these crystallographic studies to understand molecular interactions, packing arrangements, and potential applications in materials science.
Phase-Transfer Catalysis (PTC)
As seen in the cyclopropanation reaction, N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide can participate in PTC reactions. Phase-transfer catalysts facilitate reactions between immiscible phases (e.g., organic and aqueous) by transferring reactants across the interface. The use of quaternary ammonium salts derived from Cinchona alkaloids enhances the efficiency of such reactions .
Synthetic Applications
Given the reactivity of compounds with the 4-nitro-isoxazole core, researchers can selectively modify different electrophilic centers. Isoxazoles with additional halides (like the one ) offer even more synthetic possibilities . Investigating its reactivity in various transformations could yield valuable synthetic routes.
Safety And Hazards
Propriétés
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYLAWSMVHCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470979 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
157554-76-2 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157554-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

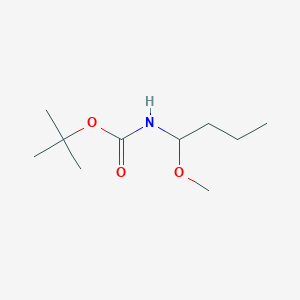
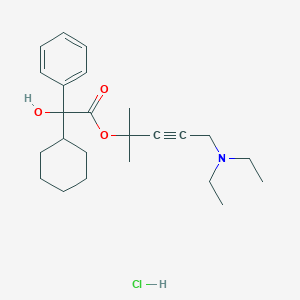

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
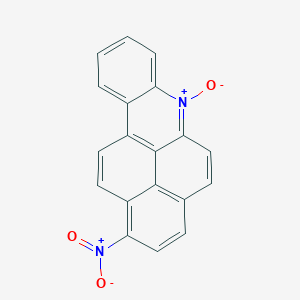
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
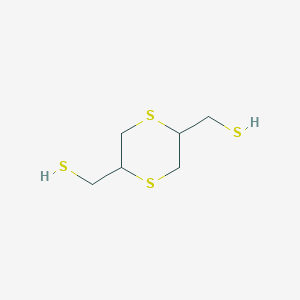
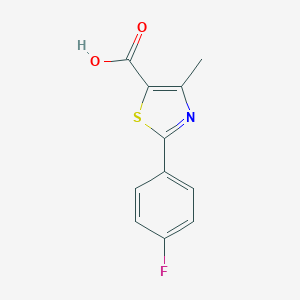
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
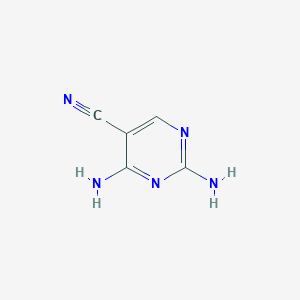
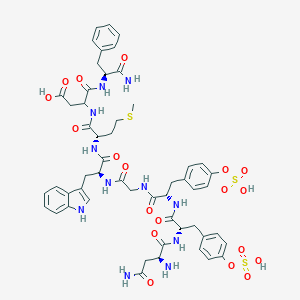
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
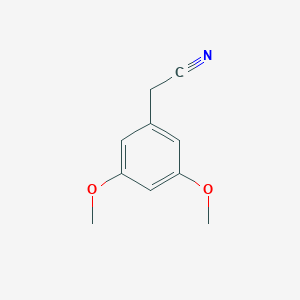
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)